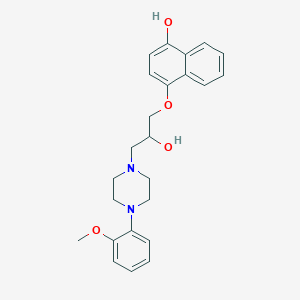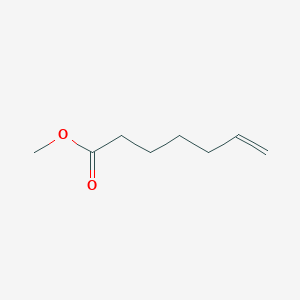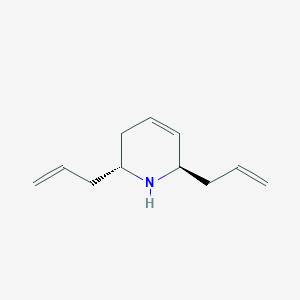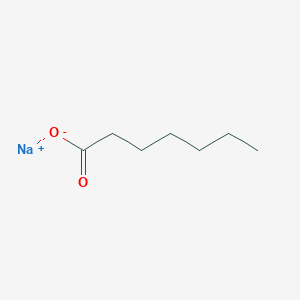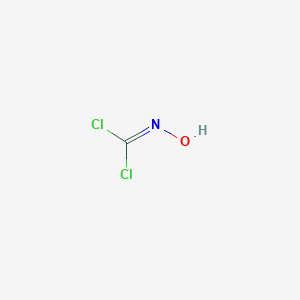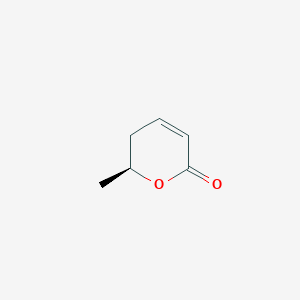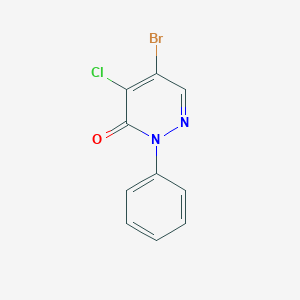
5-Bromo-4-chloro-2-phenylpyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-chloro-2-phenylpyridazin-3(2H)-one, also known as BCP, is a heterocyclic compound that has been used in various scientific research applications. This compound is synthesized using a specific method and has a unique mechanism of action that makes it useful in the study of biochemical and physiological effects. In
Mechanism Of Action
The mechanism of action of 5-Bromo-4-chloro-2-phenylpyridazin-3(2H)-one involves the inhibition of enzyme activity through the formation of a covalent bond with the enzyme. This covalent bond disrupts the active site of the enzyme, preventing it from carrying out its function. 5-Bromo-4-chloro-2-phenylpyridazin-3(2H)-one has also been shown to bind to certain receptors, leading to downstream signaling events.
Biochemical And Physiological Effects
5-Bromo-4-chloro-2-phenylpyridazin-3(2H)-one has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity, modulation of receptor signaling, and induction of apoptosis in cancer cells. It has also been found to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for certain diseases.
Advantages And Limitations For Lab Experiments
One advantage of using 5-Bromo-4-chloro-2-phenylpyridazin-3(2H)-one in lab experiments is its high affinity for certain receptors and enzymes, making it a useful tool for studying their function. However, one limitation is that 5-Bromo-4-chloro-2-phenylpyridazin-3(2H)-one can be toxic at high concentrations, making it important to use caution when handling this compound.
Future Directions
For the use of 5-Bromo-4-chloro-2-phenylpyridazin-3(2H)-one in scientific research include the development of more specific inhibitors for certain enzymes and receptors, the study of its potential therapeutic applications in various diseases, and the exploration of its use in combination with other compounds for synergistic effects.
Conclusion
In conclusion, 5-Bromo-4-chloro-2-phenylpyridazin-3(2H)-one is a heterocyclic compound that has been used in various scientific research applications. Its unique synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions make it a valuable tool for studying enzyme kinetics, receptor binding, and potential therapeutic applications.
Synthesis Methods
5-Bromo-4-chloro-2-phenylpyridazin-3(2H)-one is synthesized using a specific method that involves the reaction of 4-chloro-2-nitroaniline with 3-bromoacetylacetone in the presence of a base. The resulting product is then reduced using sodium dithionite to yield 5-Bromo-4-chloro-2-phenylpyridazin-3(2H)-one. This synthesis method has been optimized to produce high yields of 5-Bromo-4-chloro-2-phenylpyridazin-3(2H)-one with good purity.
Scientific Research Applications
5-Bromo-4-chloro-2-phenylpyridazin-3(2H)-one has been used in various scientific research applications, including the study of protein-protein interactions, enzyme kinetics, and receptor binding. It has been shown to inhibit the activity of certain enzymes and can be used as a tool to study their function. 5-Bromo-4-chloro-2-phenylpyridazin-3(2H)-one has also been used to study the binding of ligands to receptors and has been found to have high affinity for certain receptors.
properties
CAS RN |
1698-63-1 |
|---|---|
Product Name |
5-Bromo-4-chloro-2-phenylpyridazin-3(2H)-one |
Molecular Formula |
C10H6BrClN2O |
Molecular Weight |
285.52 g/mol |
IUPAC Name |
5-bromo-4-chloro-2-phenylpyridazin-3-one |
InChI |
InChI=1S/C10H6BrClN2O/c11-8-6-13-14(10(15)9(8)12)7-4-2-1-3-5-7/h1-6H |
InChI Key |
DKQRNDGOJIYNOY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)Br)Cl |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)Br)Cl |
Other CAS RN |
1698-63-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



